Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which also exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
DSJDDAVLZWJPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2 |
Origin of Product |
United States |
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